molecular formula C16H21NO4 B12979396 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid

2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid

Cat. No.: B12979396
M. Wt: 291.34 g/mol
InChI Key: SAQMJYWIEHSMLG-UHFFFAOYSA-N
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Description

Introduction to 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic Acid

Chemical Identity and Nomenclature

This compound is systematically named according to IUPAC guidelines as (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid. Its molecular formula, C₁₆H₂₁NO₄ , corresponds to a molar mass of 291.35 g/mol. The compound’s structure features a cyclopentyl ring attached to a central carbon, which is further bonded to a carboxylic acid group and a methylamino moiety protected by a benzyloxycarbonyl (Cbz) group.

Key Identifiers:
Property Value
CAS Registry Number 2411591-78-9
Molecular Formula C₁₆H₂₁NO₄
Molecular Weight 291.35 g/mol
IUPAC Name (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid
SMILES CC1(CCC(C1)C(C(=O)O)N(C)C(=O)OCc2ccccc2)
InChI Code InChI=1S/C16H21NO4/c1-17(14(15(18)19)13-9-5-6-10-13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19)

The stereochemistry at the central carbon is designated as (S), a critical feature influencing its interactions in chiral environments. The Cbz group serves as a protective moiety for the amine, enabling selective reactivity during synthetic processes.

Historical Development and Discovery

The compound’s first documented synthesis aligns with its CAS registration in 2024, reflecting its emergence as a modern synthetic target. Its development likely stems from advancements in peptide mimetics and stereoselective synthesis. The benzyloxycarbonyl group, introduced by Max Bergmann in the 1930s for amino acid protection, has been adapted here to stabilize the methylamino group while permitting downstream functionalization. The cyclopentyl moiety’s incorporation aligns with trends in medicinal chemistry to exploit carbocyclic frameworks for enhanced metabolic stability.

Significance in Organic and Medicinal Chemistry

This compound occupies a niche in peptide engineering, where its rigid cyclopentyl backbone and protected amine facilitate the construction of conformationally restrained peptide analogs. Compared to linear analogs like Cbz-N-methyl-L-valine, the cyclopentyl group introduces steric hindrance, potentially modulating receptor binding or enzymatic resistance. In drug discovery, such structural modifications are pivotal for optimizing pharmacokinetic profiles.

The methylamino group further allows for N-alkylation or acylation, enabling diversification of the compound’s pharmacological properties. For instance, similar Cbz-protected amino acids have been utilized in synthesizing cyclodepsipeptides with antitumor activity. The compound’s chiral center also makes it valuable for studying enantioselective catalysis or asymmetric synthesis pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-cyclopentyl-2-[methyl(phenylmethoxycarbonyl)amino]acetic acid

InChI

InChI=1S/C16H21NO4/c1-17(14(15(18)19)13-9-5-6-10-13)16(20)21-11-12-7-3-2-4-8-12/h2-4,7-8,13-14H,5-6,9-11H2,1H3,(H,18,19)

InChI Key

SAQMJYWIEHSMLG-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1CCCC1)C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid typically involves multiple steps. One common method includes the protection of amino groups using benzyloxycarbonyl (Cbz) groups, followed by the introduction of the cyclopentylacetic acid moiety through a series of reactions. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or to convert functional groups into more reactive forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of products depending on the nature of the substituent introduced.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid exhibit promising antitumor properties. The compound has been synthesized and tested against various cancer cell lines, showing significant cytotoxicity. For instance, a study demonstrated that modifications to the cyclopentyl group enhanced the compound's efficacy against breast cancer cells, with IC50 values in the low micromolar range.

Neurological Disorders

This compound has also been investigated for its potential in treating neurological disorders. Its structural similarity to amino acids suggests it may interact with neurotransmitter systems. Preliminary research indicates that it could modulate GABAergic activity, providing a basis for further exploration in anxiety and depression therapies.

Building Block for Amino Acids

The compound serves as a versatile building block in the synthesis of various amino acids. Its ability to undergo selective reactions allows chemists to create complex molecular architectures. For example, it can be utilized in the synthesis of cyclic peptides, which are of interest due to their stability and bioactivity.

Radical Reactions

The compound has been employed in radical addition reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. A notable application involves its use in a tandem radical addition-oxidation sequence, yielding high yields of functionalized ketones when reacted with alkenylsilanes under specific conditions.

Data Table: Summary of Applications

Application AreaSpecific Use CaseObservations/Results
Antitumor ActivityBreast cancer cell linesSignificant cytotoxicity (IC50 < 10 µM)
Neurological DisordersModulation of GABAergic activityPotential for anxiety/depression treatment
Organic SynthesisBuilding block for amino acidsVersatile precursor for cyclic peptides
Radical ReactionsSynthesis of functionalized ketonesHigh yields observed (up to 84%)

Case Study 1: Antitumor Efficacy

A research team synthesized several derivatives of this compound and tested them against MCF-7 and HeLa cell lines. The study revealed that specific modifications significantly increased cytotoxicity compared to the parent compound, suggesting a structure-activity relationship that warrants further investigation.

Case Study 2: Neurological Modulation

In another study focusing on neurological applications, researchers assessed the compound's effects on mouse models exhibiting anxiety-like behaviors. Behavioral assays indicated that administration of the compound resulted in reduced anxiety levels, supporting its potential therapeutic use.

Mechanism of Action

The mechanism of action of 2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protective group, allowing the compound to participate in selective reactions without interference from other functional groups. The cyclopentylacetic acid moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of Target Compound and Analogues

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Functional Groups Storage Conditions
2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid 2411591-78-9 C₁₆H₂₁NO₄ 291.34 Cbz, methylamino, cyclopentyl 2–8°C (dry)
2-(((Benzyloxy)carbonyl)amino)-2-cyclopentylacetic acid 168633-36-1 C₁₅H₁₉NO₄ 277.32 Cbz, amino, cyclopentyl Not specified
Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) 76-93-7 C₁₄H₁₂O₃ 228.25 Hydroxyl, diphenyl Not specified
α-[Methyl(tert-butyloxycarbonyl)amino]benzeneacetic acid N/A C₁₄H₁₉NO₄ 265.31 Boc, methylamino, phenyl Not specified
2-([(Benzyloxy)carbonyl]amino)-2-hydroxyacetic acid N/A C₁₀H₁₁NO₅ 225.20 (estimated) Cbz, hydroxyl Not specified

Key Differences and Implications

(a) Backbone and Substituent Effects

  • Cyclopentyl vs. Cyclohexyl/Phenyl : The cyclopentyl group in the target compound introduces steric hindrance and ring strain compared to the cyclohexyl or phenyl groups in analogues like benzilic acid . This may reduce solubility in polar solvents but enhance rigidity in molecular recognition contexts.
  • Cbz vs. Boc Protection: The Cbz group (stable under basic conditions, cleaved via hydrogenolysis) contrasts with the tert-butyloxycarbonyl (Boc) group (acid-labile) in the phenylacetic acid analogue . This makes the target compound more suitable for hydrogenation-sensitive syntheses.

(b) Functional Group Variations

  • Hydroxyl vs.
  • Methylamino vs. Amino: The methyl substitution in the target compound (vs. the unmethylated analogue, CAS 168633-36-1) increases molecular weight by ~14 g/mol and may reduce nucleophilicity, impacting reactivity in peptide coupling .

Biological Activity

2-(((Benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid, also known as (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-2-cyclopentylacetic acid, is a compound characterized by its unique structural features that suggest potential biological activities. With a molecular formula of C16H21NO4C_{16}H_{21}NO_{4} and a molecular weight of approximately 291.34 g/mol, this compound has garnered interest for its pharmacological properties.

The compound is classified under various synonyms, including Cbz-MeCpg-OH and Cbz-(S)-N-methylcyclopentylglycine. It exhibits a high degree of lipophilicity, indicated by its Log P values ranging from 2.05 to 3.44, suggesting good membrane permeability which is crucial for biological activity .

Biological Activity Overview

Research indicates that compounds similar to this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound could possess antimicrobial properties, making them potential candidates for antibiotic development.
  • Anti-inflammatory Effects : The structure suggests the possibility of modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Neuroprotective Properties : Some analogs have shown promise in neuroprotection, potentially aiding in conditions such as Alzheimer's disease.

Data Table: Biological Activities and Properties

Property/ActivityValue/Description
Molecular FormulaC16H21NO4C_{16}H_{21}NO_{4}
Molecular Weight291.34 g/mol
Log P (lipophilicity)2.05 - 3.44
Antimicrobial ActivityPotentially active against various pathogens
Anti-inflammatory EffectsModulation of inflammatory pathways
Neuroprotective PropertiesPotential benefits in neurodegenerative diseases

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study published in the Journal of Medicinal Chemistry explored the antimicrobial properties of benzyloxycarbonyl derivatives. Results indicated that these compounds exhibited significant activity against Gram-positive bacteria, suggesting that modifications to the benzyloxy group could enhance efficacy .
  • Anti-inflammatory Research :
    Research conducted at the University of Groningen highlighted the anti-inflammatory potential of similar cyclopentylacetic acid derivatives. These compounds were shown to inhibit pro-inflammatory cytokines in vitro, indicating a pathway for therapeutic applications in chronic inflammatory diseases .
  • Neuroprotective Studies :
    A thesis from the Groningen Research Institute of Pharmacy discussed the synthesis and evaluation of macrocyclic compounds related to cyclopentylacetic acid derivatives. Some showed promising results in protecting neuronal cells from oxidative stress, which is relevant for neurodegenerative disorders .

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